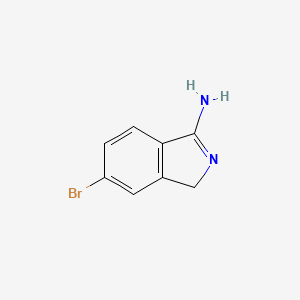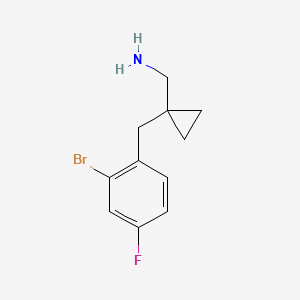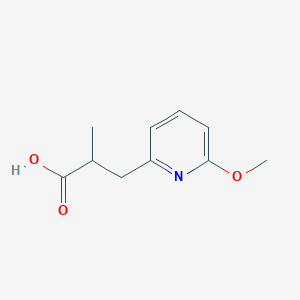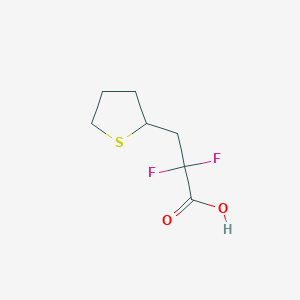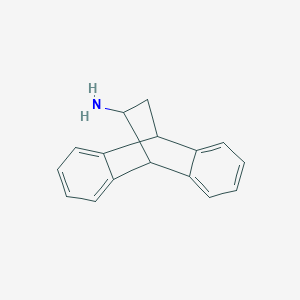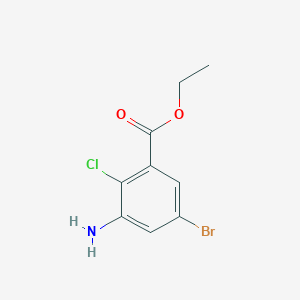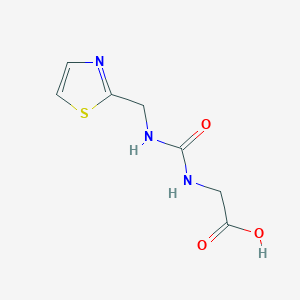
2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactionsThe amino and hydroxy groups can be introduced via nucleophilic substitution and oxidation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the fluorine atom can introduce various functional groups .
科学研究应用
2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-Amino-3-(4-chloro-2-methylphenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(4-bromo-2-methylphenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(4-iodo-2-methylphenyl)-3-hydroxypropanoic acid
Uniqueness
The presence of the fluorine atom in 2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid imparts unique properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets .
属性
分子式 |
C10H12FNO3 |
|---|---|
分子量 |
213.21 g/mol |
IUPAC 名称 |
2-amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-5-4-6(11)2-3-7(5)9(13)8(12)10(14)15/h2-4,8-9,13H,12H2,1H3,(H,14,15) |
InChI 键 |
NGHPIAIKEPPLQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)C(C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13545223.png)
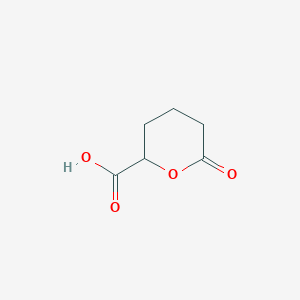
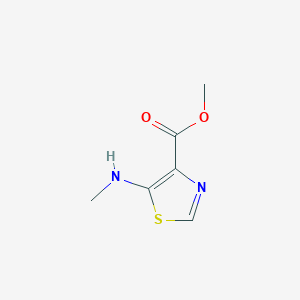
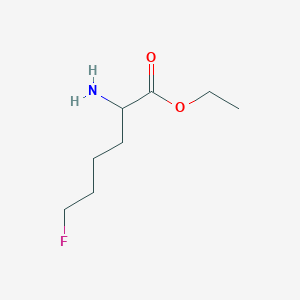
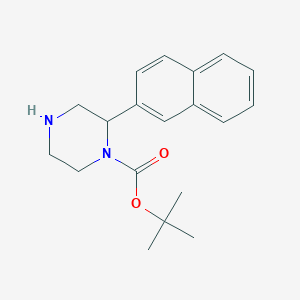
![2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13545257.png)
